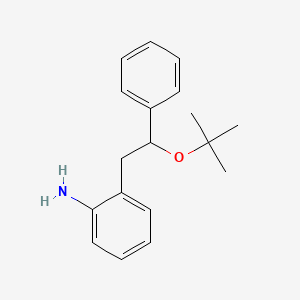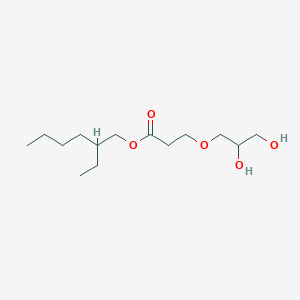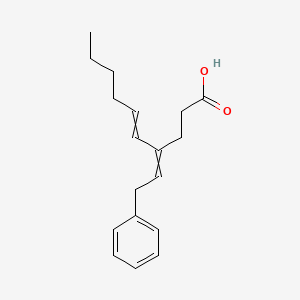![molecular formula C24H26O4Si2 B14181430 6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione CAS No. 919782-49-3](/img/structure/B14181430.png)
6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione is a chemical compound with the molecular formula C24H26O4Si2 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms at positions 6 and 11 of the tetracene-5,12-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione typically involves the reaction of tetracene-5,12-dione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Tetracene-5,12-dione+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
科学的研究の応用
6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific proteins or pathways involved in disease.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit specific enzymes involved in cellular processes, leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation, but studies have shown its potential to induce apoptosis in cancer cells through caspase activation and DNA damage .
類似化合物との比較
Similar Compounds
Tetracene-5,12-dione: The parent compound without the trimethylsilyl groups.
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione: A similar compound with trimethylsilyl groups at different positions.
5,12-Dihydrotetracene-5,12-dione: A reduced form of tetracene-5,12-dione.
Uniqueness
6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione is unique due to the presence of trimethylsilyl groups, which enhance its stability and solubility
特性
CAS番号 |
919782-49-3 |
|---|---|
分子式 |
C24H26O4Si2 |
分子量 |
434.6 g/mol |
IUPAC名 |
6,11-bis(trimethylsilyloxy)tetracene-5,12-dione |
InChI |
InChI=1S/C24H26O4Si2/c1-29(2,3)27-23-17-13-9-10-14-18(17)24(28-30(4,5)6)20-19(23)21(25)15-11-7-8-12-16(15)22(20)26/h7-14H,1-6H3 |
InChIキー |
QMLBPTMUYMAMMU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=C2C(=C(C3=CC=CC=C31)O[Si](C)(C)C)C(=O)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)

![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)

![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)

![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)


